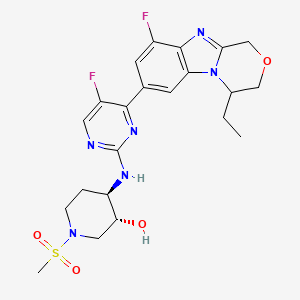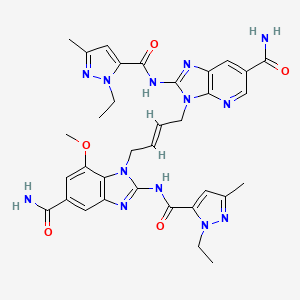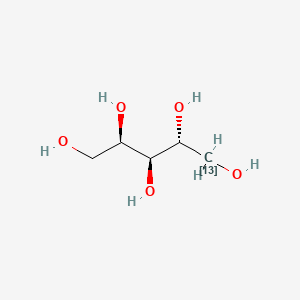![molecular formula C13H18N6O6 B12391084 methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12391084.png)
methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Purine Base: The purine base, 2,6-diaminopurine, is synthesized through a series of reactions involving the condensation of guanine with appropriate amines.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside. This step often requires the use of a Lewis acid catalyst and anhydrous conditions to ensure high yield and selectivity.
Esterification: The final step involves the esterification of the nucleoside with methyl chloroacetate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high efficiency and yield. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups in the purine base can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in anhydrous conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: Studied for its role in DNA and RNA synthesis, as well as its potential as a biochemical probe.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets viral enzymes such as reverse transcriptase and DNA polymerase, inhibiting their activity and preventing viral replication.
Pathways Involved: It interferes with the synthesis of nucleic acids, leading to the disruption of DNA and RNA synthesis. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate can be compared with other nucleoside analogs, such as:
Acyclovir: An antiviral compound used to treat herpes simplex virus infections. Unlike this compound, acyclovir lacks a sugar moiety and has a simpler structure.
Zidovudine: An antiretroviral drug used to treat HIV infections. Zidovudine has a similar mechanism of action but differs in its chemical structure and specific molecular targets.
Gemcitabine: A nucleoside analog used in cancer chemotherapy. Gemcitabine has a different sugar moiety and is primarily used for its cytotoxic effects on cancer cells.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool in the development of new therapeutic agents and in the study of biochemical processes. Further research is needed to fully explore its applications and to optimize its synthesis and production methods.
Propiedades
Fórmula molecular |
C13H18N6O6 |
|---|---|
Peso molecular |
354.32 g/mol |
Nombre IUPAC |
methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate |
InChI |
InChI=1S/C13H18N6O6/c1-23-6(21)3-24-9-8(22)5(2-20)25-12(9)19-4-16-7-10(14)17-13(15)18-11(7)19/h4-5,8-9,12,20,22H,2-3H2,1H3,(H4,14,15,17,18)/t5-,8?,9+,12-/m1/s1 |
Clave InChI |
GDVCYWYDGOXLMV-SYZZGYRHSA-N |
SMILES isomérico |
COC(=O)CO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=C(N=C32)N)N |
SMILES canónico |
COC(=O)COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)



